6,8-Difluorochromane

P2Y₆ receptor antagonist off-target selectivity 2H-chromene SAR

6,8-Difluorochromane [CAS 1531111-87-1] is a fluorinated chromane building block and core scaffold that appears in multiple structurally distinct bioactive series. Its substitution pattern places electron-withdrawing fluorine atoms at the 6- and 8-positions of the benzodihydropyran ring, which modulates both electronic properties and conformational behavior.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
Cat. No. B13031225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluorochromane
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)F)OC1
InChIInChI=1S/C9H8F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2
InChIKeyDGZAIYFFYUKQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluorochromane: A Selectivity-Advantaged Scaffold for P2Y₆ Antagonism, Antiviral Discovery, and Peripheral DβH Inhibition


6,8-Difluorochromane [CAS 1531111-87-1] is a fluorinated chromane building block and core scaffold that appears in multiple structurally distinct bioactive series. Its substitution pattern places electron-withdrawing fluorine atoms at the 6- and 8-positions of the benzodihydropyran ring, which modulates both electronic properties and conformational behavior. In 2H-chromene P2Y₆ receptor antagonists, this difluoro arrangement delivers an IC₅₀ of 2.99 µM against the human receptor . In the chroman-4-one antiviral series, the 6,8-difluoro derivative achieves an IC₅₀ of 6 µM with a selectivity index (SI) of 150 against influenza A H1N1 . The (R)-6,8-difluorochroman-3-ylamine intermediate is also the key chiral building block for the peripherally selective dopamine β-hydroxylase (DβH) inhibitor BIA 5-453 (etamicastat) .

Why 6-Fluoro, 8-Fluoro, or 6-Chloro Chromane Analogs Cannot Replace 6,8-Difluorochromane in Target-Focused Programs


Generic single-halogen substitution at the chromane 6- or 8-position does not recapitulate the profile of 6,8-difluorochromane. In the 2H-chromene P2Y₆ antagonist series, the 6-fluoro (11) and 6-chloro (12) analogues retain on-target potency in the 1–2 µM range but carry measurable off-target liabilities at biogenic amine receptors that the 6,8-difluoro analogue eliminates entirely . In the DβH inhibitor series, replacement of the 6,8-difluoro substitution pattern alters both enzyme potency and the peripheral-versus-central selectivity ratio—the non-difluorinated analog nepicastat (bearing a 4,6-dihalo substitution) reduces brain noradrenaline, whereas the 6,8-difluorochroman-3-yl congener BIA 5-453 does not . These divergences demonstrate that the 6,8-difluoro pattern is not an interchangeable fluorination motif; it is a discrete pharmacophoric element that governs selectivity, off-target burden, and tissue distribution.

Quantitative Differentiation Evidence for 6,8-Difluorochromane Versus Closest In-Class Comparators


Clean Off-Target Profile at 45 Sites Versus 6-Fluoro Analog (σ₂ Ki 8.6 µM) in the P2Y₆ Antagonist Series

The 6,8-difluoro analogue 27 (MRS4853) showed no detectable off-target activity when screened against a panel of 45 receptors, channels, and transporters at 10 µM. In contrast, the 6-fluoro analogue 11 displayed one weak off-target hit at the σ₂ receptor with a Ki of 8.6 µM . This represents the difference between a completely clean ancillary pharmacology profile and one with a defined, measurable off-target interaction.

P2Y₆ receptor antagonist off-target selectivity 2H-chromene SAR

Antiviral Selectivity Index of 150 Versus Series Average for Chroman-4-one Derivatives Against Influenza A H1N1

Among 35 fluorinated 2-arylchroman-4-one derivatives tested, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the greatest anti-influenza activity with an IC₅₀ of 6 µM and a selectivity index (SI = CC₅₀/IC₅₀) of 150 against influenza A/Puerto Rico/8/34 (H1N1) in MDCK cells . The high SI indicates that the 6,8-difluoro substitution pattern contributes to a favorable antiviral-to-cytotoxicity window that is superior to other substitution patterns within the same library.

anti-influenza chroman-4-one selectivity index antiviral

Peripheral Selectivity: No Brain Noradrenaline Reduction Versus Nepicastat in DβH Inhibition

The 6,8-difluorochroman-3-yl-bearing DβH inhibitor BIA 5-453 (etamicastat, compound 54) reduced noradrenaline levels in heart tissue (left atrium and left ventricle) in a dose-dependent manner in mice and rats at Tmax (9 h), with maximal effect at 100 mg/kg p.o., but failed to affect noradrenaline tissue levels in the brain . In direct contrast, the non-6,8-difluoro reference inhibitor nepicastat (compound 1) produced a dose-dependent decrease in brain noradrenaline levels at the same dose . This peripheral-versus-central selectivity is a direct consequence of the 6,8-difluorochromane substitution.

dopamine β-hydroxylase inhibitor peripheral selectivity cardiovascular BIA 5-453

In-Class Selectivity: 5-, 7-, and 8-Position Halogen Substitutions Reduce P2Y₆ Affinity Compared to 6,8-Difluoro

Systematic SAR mapping of the 2H-chromene P2Y₆ antagonist series revealed that halogen substitution at the 5, 7, or 8 positions reduces hP2Y₆R affinity, whereas 6-fluoro (11) and 6-chloro (12) analogues retain potency in the 1–2 µM range . The 6,8-difluoro analogue 27 (IC₅₀ 2.99 µM) combines the potency-enabling 6-fluoro substitution with a second fluorine at the 8-position, which—unlike 8-halogen mono-substitution—does not decrease affinity and instead eliminates off-target activity. This positional selectivity means that most mono-halogen or alternative di-halogen substitution patterns cannot simultaneously maintain on-target potency and a clean off-target profile.

P2Y₆ receptor structure-activity relationship halogen substitution chromene

High-Value Procurement Scenarios for 6,8-Difluorochromane and Its Derivatives


P2Y₆ Receptor Antagonist Lead Optimization Requiring a Clean Ancillary Pharmacology Profile

Programs developing competitive P2Y₆R antagonists for inflammatory disease, colitis, cancer, or neuropathic pain should select the 6,8-difluoro-2H-chromene scaffold (e.g., MRS4853) as the starting point for lead optimization. Unlike the 6-fluoro or 6-chloro analogs, the 6,8-difluoro analogue has been experimentally verified to lack off-target binding at 45 pharmacologically relevant sites . This pre-validated selectivity profile reduces the need for extensive counter-screening during hit-to-lead and shortens the timeline to candidate nomination.

Anti-Influenza Drug Discovery Leveraging the 6,8-Difluorochroman-4-one Pharmacophore

Antiviral screening groups targeting influenza A (including H1N1, H5N2) and influenza B should prioritize procurement of 6,8-difluoro-2-arylchroman-4-one building blocks for library synthesis. The 6,8-difluoro substitution pattern yielded the highest selectivity index (SI = 150) in a 35-compound fluorinated chroman-4-one series, with confirmed cross-subtype activity . Compounds bearing this motif are suitable for further development of potent anti-influenza agents.

Peripherally Selective DβH Inhibitor Synthesis for Cardiovascular Indications

Pharmaceutical process chemistry groups developing DβH inhibitors for hypertension or chronic heart failure require (R)-6,8-difluorochroman-3-ylamine (CAS 677773-54-5) as the chiral key intermediate. This building block is essential for constructing BIA 5-453 (etamicastat) and related peripherally selective inhibitors that lower cardiac noradrenaline without affecting brain catecholamine levels—a property not achievable with the non-difluorinated nepicastat scaffold . Procurement specifications should demand high enantiomeric excess (≥97% ee) to ensure stereochemical fidelity of the final API.

Structure-Activity Relationship Studies on Halogenated Chromane/Chromene Scaffolds

Medicinal chemistry groups conducting SAR exploration of chromane or 2H-chromene scaffolds should include 6,8-difluorochromane as a comparator compound when evaluating the impact of dihalogen versus monohalogen substitution on potency, selectivity, and physicochemical properties. The published SAR data demonstrate that the 6,8-difluoro pattern occupies a unique position in the activity-selectivity landscape that cannot be predicted by interpolation from 6-fluoro, 8-fluoro, or 6-chloro data alone . Systematic inclusion of this comparator strengthens SAR conclusions and supports rational scaffold selection.

Quote Request

Request a Quote for 6,8-Difluorochromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.